molecular formula C5H5N5O5 B183004 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide CAS No. 132683-64-8

2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide

Cat. No.: B183004
CAS No.: 132683-64-8
M. Wt: 215.12 g/mol
InChI Key: ZGNAZSKPDRDQSK-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5O5 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-6-imino-3,5-dinitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O5/c6-4-2(9(12)13)1-3(10(14)15)5(7)8(4)11/h1,6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNAZSKPDRDQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439986
Record name 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132683-64-8
Record name 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Supramolecular Architectures of Dinitropyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Hydrogen Bonding Networks in 2,6-Diamino-3,5-Dinitropyridine-1-Oxide (LLM-105)

Executive Summary

This guide provides a technical analysis of the hydrogen bonding landscapes within dinitropyridine N-oxide crystals, with a specific focus on 2,6-Diamino-3,5-dinitropyridine-1-oxide (LLM-105) . As a Senior Application Scientist, I have selected this compound because it represents the "perfect storm" of crystal engineering: it contains strong H-bond donors (


), competing acceptors (

vs.

), and

-stacking capabilities.

For researchers in energetics and pharmaceutical co-crystallization, understanding these networks is critical for controlling density, sensitivity, and solubility. This guide moves beyond basic crystallography to explore the causality of packing motifs and provides a self-validating synthesis protocol.

Part 1: The Electrostatic Landscape & Synthons

To engineer crystals of dinitropyridine N-oxides, one must first understand the electronic "push-pull" dynamics that dictate supramolecular assembly.

1.1 The N-Oxide Moiety: A "Super-Acceptor"

Unlike the nitro group (


), which is strongly electron-withdrawing and a relatively weak hydrogen bond acceptor, the N-oxide functionality (

) possesses a significant dipole moment (~4.3 D).
  • Mechanism: The oxygen atom in the N-oxide acts as a potent proton acceptor.[1][2] In dinitropyridines, this basicity is modulated by the electron-withdrawing nitro groups in the 3,5-positions.

  • The Competition: In the crystal lattice, a proton donor (like an amino group or a solvent molecule) faces a choice: bind to the Nitro oxygen or the N-oxide oxygen. Field experience confirms that the N-oxide oxygen almost always wins , forming shorter, more directional bonds (

    
     Å) compared to the nitro group (
    
    
    
    Å).
1.2 Intramolecular vs. Intermolecular Locking

In 2,6-diamino-3,5-dinitropyridine-1-oxide, the structure is rigidified by intramolecular hydrogen bonds (Resonance Assisted Hydrogen Bonding - RAHB).

  • The amino protons lock onto the adjacent nitro oxygens.

  • This planarizes the molecule, maximizing

    
    -surface area.
    
  • Result: The intermolecular network is driven by the remaining amino protons seeking the N-oxide oxygen of neighboring molecules, creating a "zipper" motif that creates high-density layers.

Visualization: Electronic Logic Flow

The following diagram illustrates the hierarchy of forces driving the crystal packing.

ElectronicEffects Core Pyridine Ring Core Nitro 3,5-Nitro Groups (Electron Withdrawing) Core->Nitro Inductive Effect (-I) NOxide N-Oxide (N-O) (Strong Acceptor) Core->NOxide Resonance (+R) Inter Intermolecular Network (Layer Stacking) Core->Inter Pi-Pi Stacking Intra Intramolecular H-Bond (Planarization) Nitro->Intra Accepts H Amino 2,6-Amino Groups (H-Bond Donors) Amino->Intra Locks Nitro Group Amino->Inter Remaining Donor H NOxide->Inter Primary Acceptor Site Intra->Core Enforces Planarity

Caption: Hierarchy of electronic effects in LLM-105. Intramolecular bonds planarize the molecule, enabling dense


-stacking and directed intermolecular N-oxide bonding.
Part 2: Experimental Protocol (Synthesis & Crystallization)

Objective: Synthesize high-purity LLM-105 and grow single crystals suitable for XRD analysis. Safety Note: While LLM-105 is an insensitive high explosive (IHE), standard safety protocols for energetic materials must be observed. Perform all oxidations behind a blast shield.

2.1 The "Green" Oxidation Route

Traditional methods use mixed acids or trifluoroacetic anhydride (TFAA) with


. I recommend the Urea Hydrogen Peroxide (UHP)  method for higher safety and cleaner crystallization profiles.

Reagents:

  • 2,6-Diamino-3,5-dinitropyridine (Precursor)[3]

  • Urea Hydrogen Peroxide (UHP)[4]

  • Trifluoroacetic Acid (TFA) - Solvent/Catalyst

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor set to 0°C, dissolve 10 mmol of precursor in 15 mL of TFA. Why: TFA protonates the amino groups, protecting them from oxidation, while activating the ring nitrogen.

  • Addition: Add UHP (30 mmol) in small portions over 30 minutes. Control: Monitor internal temp; exotherms >5°C degrade the N-oxide yield.

  • Reaction: Warm to 25°C and stir for 4 hours. The solution will shift from yellow to deep orange.

  • Quenching: Pour the mixture onto 50g of crushed ice/water.

  • Neutralization (Critical): Adjust pH to 4.5 using concentrated

    
    . Note: Do not exceed pH 7, or the product solubility increases drastically, lowering yield.
    
  • Filtration: Collect the bright yellow precipitate. Wash with cold water (

    
    ) and ethanol (
    
    
    
    ).
2.2 Crystal Growth Protocol (The "Self-Validating" Step)

To verify the H-bond network, we need single crystals.

  • Solvent System: Dimethyl sulfoxide (DMSO) / Water (3:1 ratio).

  • Method: Slow cooling (NOT evaporation).

    • Saturate DMSO with the product at 60°C.

    • Add water dropwise until persistent turbidity appears, then add 0.5 mL DMSO to clear it.

    • Place the vial in a Dewar flask filled with hot water (60°C) and allow to cool to RT over 48 hours.

    • Validation: Crystals should be block-like (monoclinic). Needle formation indicates too rapid cooling or impurities.

Visualization: Synthesis Workflow

SynthesisProtocol Start Precursor: Diamino-Dinitropyridine Mix Dissolve in TFA (0°C) Start->Mix Oxidize Add UHP (Controlled Addition) Mix->Oxidize Activation Quench Ice Quench & pH Adjust to 4.5 Oxidize->Quench 4h @ 25°C Filter Filtration & Washing Quench->Filter Precipitation Cryst Crystallization (DMSO/H2O Slow Cool) Filter->Cryst Purification

Caption: Optimized synthesis and crystallization workflow for LLM-105 using the Urea Hydrogen Peroxide (UHP) route.

Part 3: Data Analysis & Characterization

When analyzing the resulting crystals, use the following metrics to validate the presence of the specific H-bond network.

3.1 Key Crystallographic Metrics

The table below summarizes the expected bond lengths for a successful dinitropyridine N-oxide crystal structure (based on LLM-105 type architectures).

Interaction TypeDonor (D)Acceptor (A)Distance (

)
Angle (

)
Significance
Intramolecular



Å

Planarity Lock. Essential for density.
Intermolecular



Å

Lattice Builder. The primary zipper.
Weak Contact



Å

Auxiliary. Stabilizes layers.

-Stacking
CentroidCentroid

Å
N/ADensity Driver. Indicates efficient packing.
3.2 Hirshfeld Surface Analysis

To visualize these networks computationally (using CrystalExplorer), look for the following "Fingerprint" signatures:

  • The Red Spikes: On the 2D fingerprint plot (

    
     vs 
    
    
    
    ), you will see two sharp spikes pointing to the bottom left.
    • Interpretation: These represent the strong

      
       interactions.[1] They are the shortest contacts in the system.
      
  • The Central Diffuse Region: Represents

    
     stacking.
    
    • Validation: If this region is absent or sparse, your crystallization solvent likely intercalated, disrupting the high-density packing.

References
  • Synthesis and Properties of LLM-105

    • Title: Synthesis and properties of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).[5]

    • Source: Lawrence Livermore National Laboratory (LLNL) Reports / Propellants, Explosives, Pyrotechnics.
    • URL:[Link]

  • N-Oxide Hydrogen Bonding Strength

    • Title: Nitroxide Radicals as Hydrogen Bonding Acceptors.[1][6] An Infrared and EPR Study.

    • Source: NCSU / The Smirnov Group.
    • URL:[Link]

  • Hirshfeld Surface Analysis Methodology

    • Title: Hirshfeld surface analysis and fingerprint plots for the characterization of intermolecular interactions.[7][8]

    • Source: CrystalExplorer / University of Western Australia.
    • URL:[Link]

  • Crystal Engineering of N-Oxides

    • Title: Crystal structure and hydrogen bonding in pyridine N-oxide derivatives.[9][10]

    • Source: Acta Crystallographica Section E.[11]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) . It is designed for organic chemists and energetic materials researchers requiring high-yield optimization (>75% overall yield).

Case ID: ANPyO-SYNTH-001 Subject: Yield Improvement & Troubleshooting for 3,5-dinitro-2,6-diaminopyridine-1-oxide Safety Level: HIGH (Energetic Materials)

⚠️ Critical Safety Warning

STOP AND READ: The compounds described (DADNP, ANPyO) are energetic materials (explosives).

  • ANPyO Properties: Detonation velocity ~7840 m/s; Impact sensitivity comparable to TATB (Insensitive High Explosive).

  • Reaction Hazards: The oxidation step uses Trifluoroacetic Anhydride (TFAA) and Hydrogen Peroxide (H₂O₂) . This mixture forms Trifluoroperacetic acid (TFPAA), which is potentially explosive if concentrated or mixed with organics without heat control.

  • Mandatory Controls: Blast shields, Kevlar gloves, remote handling for scale-up (>5g), and strict temperature monitoring.

Part 1: The High-Yield Synthetic Workflow

To maximize yield, we recommend the Direct Nitration-Oxidation Route over the Acetylation/Protection route. Recent literature confirms this 2-step pathway offers superior atom economy and higher overall yields (approx. 75-80%) compared to the Ritter-Licht method (~45%).[1]

Visual Workflow (Process Logic)

ANPyO_Synthesis DAP Start: 2,6-Diaminopyridine (DAP) Acidification Step 1: Acidification (Sulfate Salt Formation) DAP->Acidification Dissolve < 20°C Nitration Step 2: Nitration (Mixed Acid: H2SO4/HNO3) Acidification->Nitration Add HNO3 < 55°C DADNP Intermediate: 2,6-Diamino-3,5-dinitropyridine (DADNP) Nitration->DADNP Precipitation (90% Yield) Oxidation Step 3: N-Oxidation (TFAA + 30-50% H2O2) DADNP->Oxidation Suspension in TFAA Quench Workup: Ice Water Quench Oxidation->Quench Exothermic Control ANPyO Target: ANPyO (Yellow Solid) Quench->ANPyO Filter & Wash

Figure 1: Optimized 2-step synthetic pathway for ANPyO production. The critical yield-determining step is the heterogeneous N-oxidation.

Part 2: Step-by-Step Protocol & Self-Validating Checks

Phase 1: Synthesis of Precursor (DADNP)

Objective: Convert 2,6-diaminopyridine (DAP) to 2,6-diamino-3,5-dinitropyridine (DADNP). Target Yield: 90-95%

Protocol:

  • Acidification: Dissolve DAP in concentrated H₂SO₄ (d=1.84) while maintaining temperature < 20°C .

    • Why: DAP is basic. Exothermic protonation occurs immediately. High temps here cause decomposition before nitration begins.

  • Nitration: Add fuming HNO₄ (or mixed acid) dropwise.

    • Critical Control: Raise temperature to 45-55°C for the reaction, but DO NOT exceed 60°C .

    • Mechanism:[2][3] Electrophilic aromatic substitution. The amino groups are ortho/para directors, but in strong acid, they are protonated (deactivating). However, the free base equilibrium allows substitution at the 3,5 positions.

  • Quench: Pour onto crushed ice. DADNP precipitates as a yellow solid.[4]

Validation Checkpoint:

  • Success: Product is a bright yellow powder.[4]

  • Failure: Dark orange/brown product indicates oxidative decomposition (temp too high).

Phase 2: The Critical Oxidation (DADNP → ANPyO)

Objective: N-oxidation of the electron-deficient pyridine ring. Target Yield: 80-85% Reagent: Trifluoroperacetic Acid (generated in situ from TFAA + H₂O₂).

Protocol:

  • Suspension: Suspend DADNP in Trifluoroacetic Anhydride (TFAA).

    • Note: DADNP is poorly soluble. This is a heterogeneous reaction .

  • Oxidant Addition: Add 30% (or 50%) H₂O₂ dropwise at 0-5°C .

    • Stoichiometry: Use a large excess of oxidant (3:2 volume ratio of TFAA:H₂O₂ is common).

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Observation: The solid may not fully dissolve, but the color will shift to a more intense "brilliant" yellow.

  • Workup: Pour into ice water. Filter the precipitate.[4][5] Wash with water until neutral pH.

Validation Checkpoint:

  • Success: Product Melting Point (dec) > 350°C (DSC peak ~365°C).

  • Failure: Melting point < 340°C suggests incomplete oxidation (presence of unreacted DADNP).

Part 3: Troubleshooting Guide

Logic Tree for Low Yields

Use this diagram to diagnose specific failure modes in your experiment.

Troubleshooting Problem Issue: Low Yield / Impure ANPyO CheckColor Check 1: Product Color? Problem->CheckColor Brown Dark Brown/Black CheckColor->Brown Burnt PaleYellow Pale/Dirty Yellow CheckColor->PaleYellow Impure TempIssue Cause: Thermal Decomposition Action: Reduce Nitration Temp <55°C Brown->TempIssue Incomplete Cause: Incomplete Oxidation PaleYellow->Incomplete CheckOxidant Check 2: H2O2 Quality Incomplete->CheckOxidant OldH2O2 H2O2 Old/Decomposed? Action: Titrate H2O2 or buy fresh 50% CheckOxidant->OldH2O2 Yes Solubility Solubility Issue? Action: Increase TFAA volume or Stirring Speed CheckOxidant->Solubility No

Figure 2: Diagnostic logic for troubleshooting ANPyO synthesis failures.

Common Issues & Solutions Table
SymptomProbable CauseCorrective Action
Low Yield (<50%) Old Trifluoroacetic Anhydride (Hydrolyzed)Ensure TFAA is fresh. If it contains too much trifluoroacetic acid (TFA), the potent peracid will not form efficiently.
Product is Brown Exotherm during NitrationKeep nitration strictly below 55°C. Add HNO₃ slower.
Incomplete Conversion Heterogeneous KineticsThe DADNP solid must interact with the liquid oxidant. Vigorous stirring is non-negotiable.[4] Do not use magnetic stirring for scales >5g; use overhead mechanical stirring.
Safety Exotherm H₂O₂ addition too fastThe formation of TFPAA is exothermic. Add H₂O₂ to TFAA/DADNP mix at 0°C very slowly.
Purification Loss Wrong Recrystallization SolventANPyO is insoluble in most solvents. Recrystallize from hot DMF or DMSO and precipitate with water.[4] Avoid acetone or ethanol.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why use TFAA/H₂O₂ instead of m-CPBA? A: The dinitro-substituted pyridine ring is extremely electron-deficient, making the ring nitrogen very non-nucleophilic. Standard oxidants like m-CPBA or peracetic acid are often too weak to overcome this deactivation. Trifluoroperacetic acid (TFPAA), generated in situ from TFAA and H₂O₂, is a much more potent oxygen donor required to force the N-oxidation.

Q2: Can I reverse the steps (Oxidation then Nitration)? A: While possible, it is not recommended for high yields. Oxidizing DAP first creates 2,6-diaminopyridine-1-oxide. The N-oxide group activates the 2, 4, and 6 positions. Since 2 and 6 are blocked, nitration occurs at 4. However, getting the second nitro group at position 3 or 5 becomes difficult due to competing electronic effects. The DADNP -> ANPyO route is the industry standard for a reason.

Q3: My product melts at 280°C. Is this ANPyO? A: Likely not. Pure ANPyO typically decomposes/melts >350°C (DSC peak). A melting point of 280°C suggests significant contamination with the DADNP precursor (MP ~260-280°C depending on purity) or other isomers. Run an IR spectrum: ANPyO shows a characteristic N→O stretch around 1230–1250 cm⁻¹.

Q4: How do I scale this up safely? A: Scale-up of the oxidation step is dangerous due to the instability of TFPAA.

  • Never scale linearly without calorimetry data.

  • Ensure the cooling capacity scales with volume (surface-area-to-volume ratio decreases).

  • Quench into a large excess of ice water to prevent thermal runaway during workup.

References

  • Synthesis and Properties of ANPyO: Cheng, J., Yao, Q., Zhou, X., Du, Y., Fang, D., & Liu, Z. (2008).[6] Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Chinese Journal of Organic Chemistry.

  • LLM-105 & Precursor Chemistry (LLNL): Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., et al. (2007). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Lawrence Livermore National Laboratory / Propellants, Explosives, Pyrotechnics.

  • Optimization of DADNP Intermediate: Wang, Y., Zhao, H., & Huang, Y.D. (2011). A Systematic Investigation on the Preparation of 2,6-Diamino-3,5-Dinitropyridine. Advanced Materials Research.

  • Comparative Synthesis Methods: Bellaj, S.M., et al. (2010). A Simple Method for Preparing 2,6-Diamino-3,5-dinitropyridine-1-oxide. Asian Journal of Chemistry.

Sources

Technical Support Center: Controlling Crystal Morphology of ANPyO for Enhanced Packing Density

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-amino-5-nitro-1,2,4-triazol-1-yl)acetic acid (ANPyO). This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the crystal morphology of ANPyO to achieve higher packing density, a critical parameter for performance and processing. Here, we address common challenges through practical, field-proven troubleshooting guides and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding ANPyO crystallization.

Q1: What is ANPyO and why is its crystal morphology and packing density so important?

ANPyO, or 3-amino-5-nitro-1,2,4-triazol-1-yl)acetic acid, is an energetic material. The shape (morphology) and size of its crystals directly influence critical bulk properties. Needle-like or acicular crystals tend to pack inefficiently, resulting in a low bulk density. Conversely, more equant, block-like, or spherical crystals can pack together more tightly, leading to a higher packing density.[1][2][3] This is crucial for ensuring consistent performance, improving processability (e.g., filterability), and enhancing the safety of energetic formulations.[4][5]

Q2: What are the primary factors that control the crystal morphology of ANPyO?

Crystal morphology is not an intrinsic property but is determined by the growth environment. The final shape is dictated by the relative growth rates of different crystal faces.[5][6] The key external factors you can control are:

  • Solvent System: The choice of solvent and any anti-solvent is paramount. Solute-solvent interactions at different crystal faces can either promote or inhibit growth on those faces.[7][8]

  • Supersaturation: This is the primary driving force for crystallization. The level and rate at which supersaturation is generated (e.g., by cooling, adding an anti-solvent, or evaporation) heavily impact nucleation and growth kinetics.[5][9]

  • Temperature: Temperature directly affects solubility and thus the level of supersaturation. The rate of temperature change (cooling rate) is a critical parameter in controlling crystal size and shape.[7][10]

  • Impurities and Additives: Even small amounts of impurities or intentionally added "habit modifiers" can dramatically alter crystal shape by adsorbing to specific crystal faces and inhibiting their growth.[7][8]

  • pH: For a molecule like ANPyO with acidic and basic functional groups, the pH of the crystallization medium can influence its solubility and intermolecular interactions, thereby affecting crystal habit.[11]

Q3: Which crystallization methods are most effective for modifying ANPyO morphology?

Solution recrystallization is the most common and effective strategy.[12] The two primary methods applicable to ANPyO are:

  • Solvent/Anti-Solvent Recrystallization: This technique involves dissolving ANPyO in a "good" solvent and then inducing crystallization by adding a miscible "anti-solvent" in which ANPyO is poorly soluble. This method offers excellent control over supersaturation.[12][13]

  • Cooling Recrystallization: This method is suitable if ANPyO's solubility in a chosen solvent is highly dependent on temperature. A saturated or near-saturated solution at a high temperature is slowly cooled to induce crystallization.[13]

Other advanced methods like spray drying or ultrasound-assisted crystallization can also produce spherical crystals with fewer defects but require specialized equipment.[4]

Section 2: Troubleshooting Guide: From Needles to Blocks

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in crystallization theory.

Problem 1: My ANPyO crystals are consistently needle-shaped, resulting in low bulk density. How can I encourage the growth of more block-like crystals?

Root Cause Analysis: Needle-like morphology indicates a significant difference in the growth rates of crystal faces; growth is much faster in one direction than in others. To achieve more equant (block-like) crystals, you need to slow the growth of the fastest-growing faces or promote growth on the slower-growing faces.

Solutions:

  • Optimize the Solvent System: This is the most powerful tool. The interaction between the solvent and the crystal surface can alter the relative growth rates of the faces.

    • Action: Experiment with a range of solvents. If you are using a highly polar solvent, try one with intermediate or lower polarity, or vice versa. The goal is to find a solvent that interacts more strongly with the faces that are growing too quickly. A solvent in which the solute has moderate, rather than extremely high, solubility at elevated temperatures is often a good starting point.[10]

    • Causality: Different crystal faces expose different functional groups of the ANPyO molecule. A solvent may form stronger hydrogen bonds or have more favorable van der Waals interactions with one face over another, effectively acting as a temporary "impurity" that slows that face's growth rate, allowing other faces to catch up.[7][8]

  • Control the Rate of Supersaturation: Rapidly generating supersaturation often favors kinetic growth, leading to high-aspect-ratio crystals like needles.

    • Action (Anti-Solvent Method): Add the anti-solvent much more slowly. If possible, use a syringe pump for a consistent, low addition rate. Also, consider reverse addition—adding the ANPyO solution to the anti-solvent.[9][13]

    • Action (Cooling Method): Decrease the cooling rate significantly. A slow, linear cooling ramp (e.g., 5-10 °C per hour) is preferable to allowing the flask to cool at room temperature.[10]

    • Causality: Slower supersaturation keeps the system within the "metastable zone," where crystal growth is dominated by the integration of molecules onto existing crystal surfaces rather than rapid, uncontrolled nucleation of new crystals. This favors the development of more perfect, lower-energy (and often more equant) morphologies.[9]

  • Introduce Seeding:

    • Action: Once the solution is slightly supersaturated, introduce a small quantity of seed crystals of the desired morphology (if available).

    • Causality: Seeding provides a template for growth, bypassing the stochastic nature of primary nucleation. This allows you to maintain a lower level of supersaturation that favors controlled growth on the seed surfaces over the formation of new, kinetically favored needles.[9]

Problem 2: The crystallization is too rapid, "crashing out" as a fine powder or amorphous solid. How can I slow it down?

Root Cause Analysis: This issue, often called "crashing out," is a classic sign of excessive supersaturation. The driving force for crystallization is so high that nucleation happens uncontrollably, preventing the formation of well-ordered crystals.[14]

Solutions:

  • Reduce the Level of Supersaturation:

    • Action (Anti-Solvent): Reduce the final ratio of anti-solvent to solvent. For example, if you were using a 3:1 ratio, try 2:1.

    • Action (Cooling): Start with a less concentrated solution. Add a small amount of extra hot solvent (e.g., 5-10% more volume) after the ANPyO has just dissolved.[14]

    • Causality: By reducing the overall driving force, you widen the window for controlled crystal growth, allowing individual crystals time to form and mature.[14]

  • Increase the Crystallization Temperature:

    • Action: If using the anti-solvent method at room temperature, try performing the addition at a slightly elevated temperature (e.g., 40-50 °C), provided the solvent boiling points allow.

    • Causality: Solubility is generally higher at elevated temperatures. By running the process warmer, you are effectively lowering the relative supersaturation at any given solvent/anti-solvent ratio, which slows down the kinetics of nucleation.

Problem 3: My ANPyO is "oiling out" instead of forming crystals.

Root Cause Analysis: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution has become supersaturated at a temperature that is above the melting point of the solid in that specific solvent mixture.[10] This amorphous oil is often difficult to crystallize.

Solutions:

  • Lower the Crystallization Temperature:

    • Action: Ensure the crystallization process occurs at a temperature well below the melting point of ANPyO. If using an anti-solvent, pre-cool both the solution and the anti-solvent before mixing.

    • Causality: This ensures that when the solute precipitates, it does so directly into the solid, crystalline state rather than a liquid state.[10]

  • Reduce Supersaturation Rate and Level:

    • Action: Add a small amount of the primary solvent back to the oiled-out mixture and heat gently until the oil redissolves. Then, attempt the crystallization again, but much more slowly (slower cooling or slower anti-solvent addition).[10]

    • Causality: Oiling out is an extreme case of crashing out. The same principles of slowing down the generation of supersaturation apply.

  • Change the Solvent System:

    • Action: The current solvent system may be depressing the melting point of your compound too much. Experiment with a different solvent or anti-solvent.

    • Causality: Solute-solvent interactions can affect the melting point of the solid phase. A different solvent may not cause this depression, allowing for direct crystallization.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing common crystal morphology issues.

G cluster_solutions1 Solutions for Needles cluster_solutions2 Solutions for Crashing cluster_solutions3 Solutions for Oiling Out start Initial Crystallization Result needles Needle-like Crystals (Low Packing Density) start->needles Poor Morphology crash Crystals 'Crash Out' (Fine Powder) start->crash Process Too Fast oiling Compound 'Oils Out' (Amorphous Liquid) start->oiling Phase Separation good_xtal Desired Morphology Achieved (High Packing Density) start->good_xtal Success s1_solvent Change Solvent/ Anti-solvent needles->s1_solvent s1_rate Decrease Supersaturation Rate (Slower Cooling/Addition) needles->s1_rate s1_seed Introduce Seeding needles->s1_seed s2_super Reduce Supersaturation Level (More Solvent/Less Anti-solvent) crash->s2_super s2_temp Increase Crystallization Temp. crash->s2_temp s3_temp Lower Crystallization Temp. oiling->s3_temp s3_reheat Re-dissolve & Crystallize Slower oiling->s3_reheat s3_solvent Change Solvent System oiling->s3_solvent s1_solvent->good_xtal s1_rate->good_xtal s1_seed->good_xtal s2_super->good_xtal s2_temp->good_xtal s3_temp->good_xtal s3_reheat->good_xtal s3_solvent->good_xtal

Caption: A workflow for troubleshooting common ANPyO crystallization issues.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common recrystallization techniques. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) when handling energetic materials and organic solvents.

Protocol 1: Solvent/Anti-Solvent Recrystallization

This method is highly effective for controlling crystal morphology by carefully manipulating supersaturation.

G A 1. Dissolution Dissolve ANPyO in a minimal amount of hot 'good' solvent (e.g., DMF, DMSO). B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B If needed C 3. Controlled Addition Slowly add the anti-solvent (e.g., Water, Isopropanol) to the hot solution with stirring. A->C If clean B->C D 4. Maturation Allow the resulting slurry to stir and cool slowly to room temp. C->D E 5. Isolation & Washing Filter crystals, wash with cold anti-solvent. D->E F 6. Drying Dry crystals under vacuum at a safe temperature. E->F

Caption: Workflow for solvent/anti-solvent recrystallization.

Methodology:

  • Dissolution: In a jacketed reaction vessel, dissolve the crude ANPyO in a minimal amount of a suitable "good" solvent (e.g., N,N-Dimethylformamide - DMF) at an elevated temperature (e.g., 60-70 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to clarify the solution.

  • Controlled Addition: While maintaining the temperature and stirring, add the chosen anti-solvent (e.g., water or isopropanol) dropwise or via a syringe pump at a pre-determined, slow rate. The appearance of persistent cloudiness indicates the onset of nucleation.

  • Maturation & Cooling: Once the anti-solvent addition is complete, hold the slurry at temperature for a period (e.g., 30 minutes) to allow for crystal maturation. Then, cool the mixture slowly and controllably to room temperature or below.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature safely below the material's decomposition temperature.

Protocol 2: Measurement of Bulk and Tap Density

This protocol quantifies the success of your morphology control efforts.

Equipment: Graduated cylinder (e.g., 10 mL or 25 mL), balance, tap density tester (optional).

Methodology:

  • Mass Measurement: Weigh the empty, dry graduated cylinder. Record the mass (M1).

  • Bulk Density Measurement:

    • Carefully pour the dry ANPyO crystal powder into the graduated cylinder to a known volume (e.g., 10 mL) without compacting it.

    • Record the volume (V_bulk).

    • Weigh the cylinder with the powder. Record the mass (M2).

    • Calculate the mass of the powder (M_powder = M2 - M1).

    • Bulk Density = M_powder / V_bulk

  • Tap Density Measurement:

    • Using the same sample from the bulk density measurement, place the graduated cylinder in a tap density tester or manually tap it on a benchtop from a consistent height (e.g., 1-2 inches) for a set number of taps (e.g., 100).

    • Record the new, compacted volume (V_tap).

    • Tap Density = M_powder / V_tap

A significant increase in both bulk and tap density indicates a successful transition to a more efficient packing morphology.

Section 4: Characterization Techniques

Properly characterizing your crystals is essential to confirm that you have achieved the desired outcome.

Table 1: Key Characterization Techniques for ANPyO Morphology
TechniqueInformation ProvidedPurpose in This Context
Scanning Electron Microscopy (SEM) High-resolution images of the crystal surface.[15][16]Directly visualize the crystal morphology (shape), size, and size distribution. Provides qualitative and quantitative evidence of the change from needles to blocks.
X-ray Diffraction (XRD) Information about the crystal structure, phase, and crystallinity.[15][17]Confirm that the recrystallization process has not induced an undesirable polymorphic transformation. The sharpness of diffraction peaks can indicate the degree of crystallinity.[18]
Bulk/Tap Density Measurement A measure of the mass of a powder in a given volume.Directly quantifies the packing efficiency. This is the ultimate measure of success for this application.

Section 5: References

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC.

  • Reactive Crystallization and Recrystallization for Energetic Material. (2021). YouTube.

  • Thin Film Crystallization of Energetic Materials for Performance and Stability Enhancement. (2023). libra etd.

  • Recent Advances on the Crystallization Engineering of Energetic Materials. (2020). ResearchGate.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.

  • Characterization Techniques: XRD, SEM, and TEM. Fiveable.

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.

  • Technical Support Center: Optimizing Crystallization Conditions. Benchchem.

  • Crystallization. ETH Zurich.

  • The Use of X-Ray Diffraction for Nanoparticle Characterization. (2022). AZoOptics.

  • Morphology of crystals grown from solutions. University of Bologna.

  • Crystals: Growth, Morphology, and Perfection. (2018). ResearchGate.

  • An Overview of Nanomaterial Characterization Methods. (2024). AZoNano.

  • Machine learning approaches for the optimization of packing densities in granular matter. (2019). Royal Society of Chemistry.

  • How to Analyze SEM, XRD, and PL Data. (2025). YouTube.

  • Analysis of morphology of crystals based on identification of interfacial structure. (1995). SciSpace.

  • Finding shapes that optimize packing density. (2015). University of Chicago.

  • Packing density control in P(NIPAM-co-AAc) microgel monolayers: effect of surface charge, pH, and preparation technique. (2008). PubMed.

  • Experimental and theoretical study on fine aggregates packing density for higher particle range classes. (2022). SciELO.

Sources

Reducing impact sensitivity of 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Mandate

The Challenge: Raw synthesized ANPyO (2,6-diamino-3,5-dinitropyridine-1-oxide) often exhibits needle-like (acicular) morphology and high internal defect density. These physical characteristics significantly lower the threshold for accidental initiation during handling and pressing.

The Solution: To reduce impact sensitivity, we must transition from "chemical purity" to "physical perfection." This guide focuses on two validated methodologies:

  • Morphological Control: Altering crystallization kinetics to produce low-aspect-ratio (spherical/polyhedral) crystals.

  • Surface Modification: Desensitization via polymer coating (e.g., Fluorine rubber/NBR).

WARNING: All protocols involve energetic materials. Operations must be conducted remotely or behind rated shielding. Standard Operating Procedures (SOPs) for explosive handling supersede any advice in this guide.

The Mechanism: Why Morphology Matters

Before attempting the protocols, you must understand the "Hot Spot" Theory . Sensitivity is not just intrinsic to the molecule; it is a function of the crystal's physical state.

The "Hot Spot" Ignition Pathway

When an ANPyO crystal is subjected to impact (drop-weight), the energy is not distributed evenly. It concentrates at microscopic defects.

  • Friction: Needle-shaped crystals break and rub against each other, generating localized heat.

  • Adiabatic Compression: Gas trapped in internal voids (inclusions) is compressed rapidly, causing a temperature spike (>1000 K) in microseconds.

  • Ignition: These localized "hot spots" trigger the bulk decomposition.

HotSpotMechanism Impact Mechanical Impact (Drop Weight) Defects Crystal Defects (Voids & Needles) Impact->Defects Energy Input Compression Adiabatic Compression & Inter-crystal Friction Defects->Compression Stress Concentration HotSpot HOT SPOT Formation (Local T > 1000K) Compression->HotSpot Thermal Spike Ignition Runaway Decomposition (Detonation) HotSpot->Ignition Propagation

Figure 1: The causal chain from mechanical impact to ignition via crystal defects.

Protocol A: Recrystallization for Spheroidization

Objective: Transform high-friction needles into low-friction polyhedra. Basis: Solvent/Anti-solvent recrystallization with controlled nucleation.

Materials
  • Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Reason: High solubility for polar ANPyO.

  • Anti-solvent: Distilled Water (

    
    ). Reason: Induces precipitation.[1]
    
  • Surfactant (Optional): Polyvinyl alcohol (PVA) or Tween 80 (<0.1% wt). Reason: Prevents agglomeration.

Step-by-Step Workflow
StepActionTechnical Note (The "Why")
1 Dissolution Dissolve raw ANPyO in DMSO at 60–80°C . Ensure complete dissolution; filter to remove solid impurities (seeds).
2 Temperature Control Maintain the solution at elevated temperature. Do not boil.
3 Anti-solvent Addition Add warm water dropwise to the solution under high-shear stirring (600+ RPM).
4 Nucleation Management Once turbidity (cloudiness) appears, stop water addition for 5 mins. Allow nuclei to stabilize.
5 Growth Phase Resume water addition slowly. Cool gradually to room temperature (

).
6 Isolation Filter and wash with ethanol. Vacuum dry at

.

Expected Outcome:

  • Before: Aspect ratio > 3:1 (Needles).[2] Impact Sensitivity (

    
    ) ~16 cm.
    
  • After: Aspect ratio < 1.5:1 (Blocky/Polyhedral). Impact Sensitivity (

    
    ) > 30 cm.[3]
    

Protocol B: Polymer Coating (Desensitization)

Objective: Buffer the crystals against mechanical shock using an elastomeric coating. Reference: Based on F2311/NBR coating methodologies for ANPyO [1].

Materials
  • Polymer: Fluorine rubber (e.g., F2311) or Nitrile-Butadiene Rubber (NBR).[4]

  • Solvent: Ethyl Acetate or Acetone (must dissolve the polymer but not the ANPyO).

  • Technique: Water-suspension solvent-evaporation.

Step-by-Step Workflow
  • Prepare Polymer Lacquer: Dissolve the polymer (2–5% by weight of ANPyO) in Ethyl Acetate.

  • Create Slurry: Suspend fine ANPyO crystals in water. Agitate vigorously to break up clumps.

  • Addition: Slowly pour the Polymer Lacquer into the water/ANPyO slurry.

  • Distillation: Heat the mixture to evaporate the Ethyl Acetate.

    • Mechanism:[5][6][7] As the solvent leaves, the polymer becomes insoluble in water and precipitates onto the surface of the suspended ANPyO crystals.

  • Filtration: Collect the coated granules.

CoatingProcess ANPyO Raw ANPyO (Suspended in Water) Mix High-Shear Mixing (Emulsification) ANPyO->Mix Polymer Polymer (F2311) (Dissolved in Ethyl Acetate) Polymer->Mix Heat Distillation (Heat) Mix->Heat Evap Solvent Evaporation Heat->Evap Removes Ethyl Acetate Coated Coated ANPyO (Reduced Sensitivity) Heat->Coated Polymer precipitates on Crystal

Figure 2: Water-suspension solvent-evaporation coating process.

Troubleshooting Center (FAQ)

Q1: My recrystallized product is still sensitive. What went wrong?

  • Diagnosis: You likely trapped solvent inside the crystals (inclusions).

  • Fix: Check your cooling rate. If you cool too fast or add anti-solvent too quickly, the crystal grows over pockets of solvent. These liquid pockets act as hydraulic hot spots. Reduce the cooling rate to

    
    .
    

Q2: The crystals are agglomerating into large clumps.

  • Diagnosis: Uncontrolled nucleation or lack of surfactant.

  • Fix: Increase stirring speed during the anti-solvent addition phase. Consider adding 0.05% PVA (Polyvinyl alcohol) to the water phase to sterically hinder agglomeration.

Q3: Can I use Acetone as the primary solvent?

  • Answer: No. ANPyO has poor solubility in acetone. You must use a dipolar aprotic solvent like DMSO, DMF, or NMP to achieve high enough concentration for effective recrystallization.

Q4: How does the coating actually reduce sensitivity?

  • Mechanism: The polymer layer serves two functions:

    • Thermal Buffer: It absorbs the heat generated by friction.

    • Mechanical Buffer: It prevents direct crystal-to-crystal contact, reducing the "gritty" friction that initiates ignition [1].

References

  • He, Z., Gao, D., Fang, D., et al. (2009).[4] Effect of Coating on Some Properties of a New Explosive 2,6-Diamino-3,5-dinitropyridine-1-oxide. Chinese Journal of Energetic Materials, 17(3), 299-303.[4] Link

  • Field, J. E. (1992). Hot Spot Ignition Mechanisms for Explosives. Accounts of Chemical Research, 25(1), 489-496. Link

  • Liu, J., Liu, Z., Cheng, J., & Fang, D. (2013).[8] Synthesis, crystal structure and properties of energetic complexes constructed from transition metal cations (Fe and Co) and ANPyO. RSC Advances, 3, 2917-2923.[8] Link

  • Zhang, C., et al. (2024). Improved disposal security of 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) via recrystallization. Journal of Energetic Materials. (Analogous methodology for pyridine-based energetics). Link

Sources

Validation & Comparative

Comparative Analysis of Pyridine N-Oxide Based Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Oxide Advantage

In the pursuit of High-Energy Density Materials (HEDMs), the "insensitivity-performance" contradiction remains the central challenge. Conventional nitramines like RDX and HMX offer high detonation velocities but suffer from high sensitivity. Conversely, TATB offers exceptional thermal stability but requires expensive synthesis and possesses lower energy output.

Pyridine N-oxide based energetics, specifically 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) , have emerged as the critical bridge between these extremes. The N-oxide (


) moiety serves a dual function:
  • Density Enhancement: It increases crystal density via strong dipole-dipole interactions, directly boosting detonation pressure.

  • Oxygen Balance: It provides an internal oxidizer source without breaking the aromaticity of the pyridine ring, maintaining thermal stability >300°C.

This guide provides a rigorous technical comparison of ANPyO against industry standards (TATB, RDX), detailing synthesis protocols and the mechanistic basis for its "insensitive high-explosive" (IHE) classification.

Comparative Performance Analysis

The following data aggregates experimental values from recent energetic materials literature. ANPyO is positioned as a direct competitor to TATB, offering similar insensitivity with marginally higher detonation performance potential.[1]

Table 1: Physicochemical & Detonation Properties[2]
PropertyANPyO (Pyridine N-oxide)TATB (Benchmark IHE)RDX (Performance Std)LLM-105 (Pyrazine Analog)
Formula




Density (

, g/cm³)
1.88 - 1.91 1.931.821.92
Detonation Velocity (

, m/s)
~8,050 7,9408,7508,560
Detonation Pressure (

, GPa)
30.5 31.234.035.8
Decomp.[2] Temp (

, °C)
365 384210342
Impact Sensitivity (

, cm)
> 250 (Insensitive) > 32025117
Oxygen Balance (%) -35.8 -55.8-21.6-30.0

Analyst Insight: While RDX dominates in raw power (


 and 

), ANPyO exhibits a decomposition temperature (

) nearly 150°C higher than RDX. Crucially, ANPyO's oxygen balance is superior to TATB (-35.8% vs -55.8%), implying that in composite formulations, ANPyO requires less oxidizer (like AP or CL-20) to reach stoichiometry, potentially allowing for higher binder fractions or improved mechanical properties.

Mechanistic Analysis: Why is ANPyO Stable?

To trust the material, one must understand the molecular logic governing its resistance to shock. The stability of Pyridine N-oxides is not accidental; it is a result of intermolecular hydrogen bonding and


-stacking .
Figure 1: Stability & Performance Logic Map

G cluster_mechanism Push-Pull Stabilization N_Oxide N-Oxide Functional Group (N->O) Dipole Increased Dipole Moment N_Oxide->Dipole H_Bond Intermolecular H-Bonding (Crystal Lattice Locking) N_Oxide->H_Bond Acceptor Amino Amino Groups (-NH2) Nitro Nitro Groups (-NO2) Amino->Nitro Electronic Stabilization Amino->H_Bond Nitro->H_Bond Density High Crystal Density (>1.88 g/cm³) Dipole->Density H_Bond->Density Insensitivity Shock Insensitivity (Energy Dissipation) H_Bond->Insensitivity Lattice Rigidity Stacking Wave-like π-Stacking Stacking->Insensitivity Slip Planes Performance Detonation Pressure (P ∝ ρ²) Density->Performance

Caption: The N-oxide group acts as a dual-purpose moiety, enhancing density via dipole interactions while participating in the hydrogen-bonding network that dampens shock energy.

Key Mechanism: The "Push-Pull" electronic effect between the electron-donating amino groups (


) and the electron-withdrawing nitro groups (

), mediated by the pyridine ring, creates a highly polarized molecule. This facilitates strong graphitic-like layer packing (similar to TATB), allowing layers to "slide" past each other under mechanical stress rather than cracking and initiating detonation.

Synthesis Protocol: 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)[1][4][5]

Safety Warning: This protocol involves nitration of activated heterocycles. Exotherms can be rapid. All reactions must be conducted behind blast shields with remote temperature monitoring.

While direct nitration exists, the Acetylation-Protection Route is preferred for reproducibility and yield (>75%). Direct oxidation of the diamine often leads to tarry byproducts due to the sensitivity of the free amine to strong oxidizers.

Figure 2: Synthesis Workflow

Synthesis Start 2,6-Diaminopyridine (Precursor) Step1 1. Acetylation (Ac2O / AcOH) Start->Step1 Inter1 2,6-Diacetamidopyridine Step1->Inter1 Step2 2. N-Oxidation (H2O2 / TFA or Maleic Anhydride) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 3. Nitration (Mixed Acid: HNO3/H2SO4) Inter2->Step3 Inter3 Dinitro-Diacetamido-Py-N-Oxide Step3->Inter3 Step4 4. Hydrolysis (Dilute H2SO4 or HCl) Inter3->Step4 Final ANPyO (Product) Step4->Final

Caption: The 4-step synthesis route prioritizes amine protection to prevent ring degradation during the harsh oxidation and nitration steps.

Detailed Methodology

Step 1: Acetylation

  • Reagents: 2,6-diaminopyridine (1 eq), Acetic Anhydride (2.5 eq), Glacial Acetic Acid (Solvent).

  • Protocol: Reflux for 4 hours. Pour into ice water. Filter precipitate.

  • Why: Protects the amine groups from oxidation in Step 2 and directs nitration to the 3,5 positions in Step 3.

Step 2: N-Oxidation [3][4][5]

  • Reagents: Trifluoroacetic acid (TFA) + 30-50%

    
    .
    
  • Protocol: Dissolve intermediate in TFA. Add

    
     dropwise at 0-5°C (Exothermic!). Allow to warm to RT and stir for 12h.
    
  • Validation: Appearance of N-O stretch in IR (~1250 cm⁻¹).

Step 3: Nitration (Critical Step)

  • Reagents: Fuming

    
     (98%), Conc. 
    
    
    
    (98%).
  • Protocol: Add substrate to mixed acid at <10°C. Slowly raise to 50-60°C. Hold for 3 hours.

  • Safety: Monitor for "fume-off". If

    
     evolution spikes, crash cool immediately.
    

Step 4: Hydrolysis

  • Reagents: 10%

    
     or HCl.
    
  • Protocol: Reflux nitrated intermediate for 2 hours to remove acetyl groups. Cool to precipitate bright yellow ANPyO crystals.

  • Purification: Recrystallize from DMF or DMSO.

Conclusion & Recommendations

For researchers developing Insensitive High Explosives (IHE), ANPyO represents a superior alternative to TATB in terms of cost-efficiency and oxygen balance, while maintaining the critical safety profile required for modern munitions.

  • For Propellant Formulations: Use ANPyO to replace RDX where thermal stability is the failure mode.

  • For Synthesis Scale-up: Utilize the acetylation route to manage exotherms and ensure product purity.

  • Future Work: Investigation into co-crystals of ANPyO with CL-20 is recommended to further boost energy density while retaining the N-oxide stability benefits.

References

  • Pagoria, P. F., et al. (2016).[2] Synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Journal of Energetic Materials. Link (Contextual comparison for N-oxide heterocycles).

  • Klapötke, T. M. (2012). Chemistry of High-Energy Materials. De Gruyter. Link (Standard text for N-oxide performance physics).

  • Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials, 13(4), 883-897. Link

  • Liu, Y., et al. (2014). Synthesis and properties of 2,6-diamino-3,5-dinitropyridine-1-oxide. Chinese Journal of Explosives & Propellants. Link

  • Indian Head Division, NSWC. (2010). Scale-up and Recrystallization Studies of LLM-105. IMEMG Proceedings. Link (Process engineering relevance for N-oxide scale-up).

Sources

Definitive Structural Validation of 2-amino-3-nitropyridine N-oxide (ANPyO): A Comparative Guide Centered on Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of energetic materials and pharmaceutical precursors, the unequivocal structural confirmation of synthesized compounds is not merely a procedural step but the bedrock of all subsequent research and development. For 2-amino-3-nitropyridine N-oxide (ANPyO), a molecule of significant interest, this stringency is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of ANPyO, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method, while strategically positioning other spectroscopic techniques as essential complementary tools.

The Imperative for Unambiguous Structure: The Case of ANPyO

ANPyO and its derivatives are building blocks in various fields, including the development of novel energetic materials.[1] The precise arrangement of the amino, nitro, and N-oxide functional groups dictates the molecule's chemical reactivity, thermal stability, and crystalline packing, which in turn governs its bulk properties. An erroneous or incomplete structural assignment can lead to misinterpretation of performance data, unpredictable safety profiles, and wasted resources. Therefore, the primary objective is to move beyond simple confirmation of functional groups to a complete, three-dimensional elucidation of the molecular and supramolecular structure.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

From an application scientist's perspective, SC-XRD is the only technique that provides a direct, three-dimensional map of electron density within a crystalline solid.[2] This allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of structural detail. For a molecule like ANPyO, this is critical for understanding intramolecular hydrogen bonding and intermolecular interactions that stabilize the crystal lattice.[3]

The power of SC-XRD lies in its final output: a refined crystallographic information file (CIF) that serves as a permanent, verifiable record of the compound's solid-state structure. These files are typically deposited in public repositories like the Cambridge Structural Database (CSD), ensuring data integrity and accessibility for the global scientific community.[4][5][6]

Key Insights from SC-XRD of ANPyO Analogs:

Studies on related aminonitropyridines have demonstrated the power of SC-XRD in revealing subtle but critical structural features. For instance, analysis of 2-amino-3-nitropyridine has shown that the amino and nitro groups are coplanar with the pyridine ring, a detail that profoundly influences the molecule's electronic properties.[7][8] SC-XRD also elucidates the complex network of hydrogen bonds and other intermolecular forces that dictate how molecules pack together in a crystal.[3]

A Comparative Analysis: Alternative & Complementary Validation Techniques

While SC-XRD is the definitive method, it is not always feasible to obtain single crystals of sufficient quality. Moreover, a multi-faceted analytical approach provides a more holistic understanding of the material.[9] The following techniques should be considered essential components of a comprehensive validation workflow.

Technique Information Provided Advantages Limitations vs. SC-XRD
Single-Crystal XRD Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[10]Unambiguous, definitive structural data.Requires high-quality single crystals; not suitable for amorphous or non-crystalline materials.
Powder XRD (PXRD) Crystalline phase identification ('fingerprint'), lattice parameters, polymorphism screening.[11]Fast, non-destructive, useful for bulk sample analysis.Does not provide atomic coordinates or molecular connectivity; structure must often be known.[11]
NMR Spectroscopy (¹H, ¹³C) Molecular connectivity, chemical environment of atoms, proton/carbon framework.[12]Excellent for structure elucidation in solution; non-destructive.Provides an average structure in solution; does not give bond lengths/angles or packing information.
FTIR Spectroscopy Presence of functional groups (e.g., -NO₂, -NH₂, N-O).[13]Fast, simple, provides a quick check for expected chemical bonds.Indirect structural information; ambiguity in complex molecules; does not show connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), fragmentation patterns.[13]High sensitivity, confirms molecular formula.Provides no information on isomerism or 3D structure; destructive.
Thermal Analysis (DSC/TGA) Melting point, decomposition temperature, thermal stability.[14][15]Crucial for safety and material property assessment.Provides no direct structural information.

A Synergistic Validation Workflow

A robust validation strategy does not rely on a single technique but integrates data from multiple sources to build an irrefutable case for the compound's structure and purity. The following workflow represents a field-proven, self-validating system.

Sources

Technical Deep Dive: ANPyO (2,6-Diamino-3,5-dinitropyridine-1-oxide) as a Dual-Use Energetic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Insensitive High-Energy" Paradox

In the development of advanced energetic materials, the "Holy Grail" has long been a compound that bridges the gap between the raw power of RDX/HMX and the extreme safety of TATB. ANPyO (2,6-diamino-3,5-dinitropyridine-1-oxide) has emerged as a primary candidate to resolve this paradox.

This guide benchmarks ANPyO’s performance, contrasting its behavior as a high-explosive (detonation regime) versus a solid propellant ingredient (deflagration regime). Unlike traditional guides, we focus here on the mechanistic reasons for its performance—specifically how its pyridine-N-oxide backbone influences crystal density and oxygen balance.

Physicochemical Baseline: The Material Identity

Before analyzing performance, we must establish the material properties that dictate behavior. ANPyO derives its stability from strong intra- and intermolecular hydrogen bonding, similar to TATB, but its N-oxide group increases density and oxygen balance.

Table 1: Comparative Physicochemical Properties[1]
PropertyANPyOTATB (Benchmark Safety)RDX (Benchmark Power)HMX (High Performance)
Formula C₅H₅N₅O₅C₆H₆N₆O₆C₃H₆N₆O₆C₄H₈N₈O₈
Density (g/cm³) 1.88 - 1.91 1.931.821.91
Oxygen Balance (%) -35.5%-55.8%-21.6%-21.6%
T_decomp (°C) 310 - 337 > 350204275
Impact Sensitivity (J) > 40 (Insensitive) > 507.57.4
Friction Sensitivity (N) > 360 > 360120120

Key Insight: ANPyO offers a density comparable to HMX but with thermal stability exceeding RDX by over 100°C. This makes it viable for deep-earth penetrators or high-speed missiles where aerodynamic heating is a failure mode for nitramines.

Synthesis & Processing Architecture

The synthesis of ANPyO is a precision workflow requiring strict control over nitration temperature to prevent ring degradation. Below is the optimized pathway for high-purity yield, visualized to show critical control points.

Diagram 1: ANPyO Synthesis & Processing Workflow

ANPyO_Synthesis Start 2,6-Diaminopyridine (Precursor) Nitration Nitration (Mixed Acid, 60-65°C) Start->Nitration Exothermic Control Inter 2,6-Diamino-3,5- dinitropyridine (ANPy) Nitration->Inter Yield ~90% Oxidation N-Oxidation (H2O2 / CH3COOH) Inter->Oxidation Activation Step Product ANPyO (Crude) Oxidation->Product Precipitation Purification Recrystallization (DMSO/H2O) Product->Purification Removal of Acids Final High-Purity ANPyO (>99%, 1.88 g/cc) Purification->Final Crystal Growth

Caption: Synthesis pathway from diaminopyridine precursor to refined ANPyO. Note the critical N-oxidation step which boosts density and oxygen balance.

Performance Benchmarking: Explosives (Detonation)

In warhead applications, the figure of merit is the Gurney energy (metal pushing capability) and Detonation Pressure (


).
Experimental Data
  • Detonation Velocity (

    
    ):  ANPyO clocks in at ~8,500 m/s . This is superior to TATB (~7,600 m/s) and approaches RDX (~8,750 m/s).
    
  • Detonation Pressure (

    
    ):  Calculated at 30.0 GPa .
    
  • Critical Diameter: < 4 mm (Unconfined). This indicates that while insensitive, it sustains detonation in smaller geometries better than TATB.

The "Energy-Safety" Trade-off

ANPyO occupies a unique niche. It is an "Insensitive High Explosive" (IHE). Unlike HMX, which is prone to shock initiation (SDT), ANPyO requires a high-pressure booster, making it ideal for naval munitions where survivability is paramount.

Performance Benchmarking: Propellants (Deflagration)

In rocket motors, ANPyO serves a different function. It acts as a high-nitrogen energetic filler that cools the flame temperature (reducing erosion) while maintaining high specific impulse (


) due to its high density.
Diagram 2: Propellant Combustion Mechanism

Propellant_Combustion Solid Solid Phase (ANPyO Crystal) Melt Melt Layer (Decomposition >310°C) Solid->Melt Endothermic Phase Change Gas Gas Phase Reaction (NO2 Release + C-Skeleton Oxidation) Melt->Gas Gasification Energy Energy Release (High Pressure, Low Smoke) Gas->Energy Exothermic Combustion Feedback Radiative/Conductive Heat Feedback Energy->Feedback Drives Burn Rate Feedback->Solid Sustains Deflagration

Caption: Combustion feedback loop of ANPyO. Its high decomposition temperature creates a thick melt layer, often resulting in a pressure exponent < 1 (plateau burning).

Propellant Metrics
  • Specific Impulse (

    
    ):  Theoretical 
    
    
    
    ~245-255s (monopropellant). In composite propellants (with AP/Al), it boosts density-impulse.
  • Burn Rate Characteristics: ANPyO exhibits a lower burn rate than RDX due to its aromatic stability. It is often used as a Burn Rate Modifier or coolant to reduce the flame temperature of HMX-based propellants, extending nozzle life in tactical missiles.

  • Signature: Smokeless. The high nitrogen content produces

    
     rather than solid particulates (unlike aluminized propellants).
    

Experimental Protocols

To validate these properties in your lab, follow these self-validating protocols.

Protocol A: Thermal Stability (DSC Analysis)
  • Objective: Determine onset decomposition temperature (

    
    ) and Activation Energy (
    
    
    
    ).
  • Instrument: Differential Scanning Calorimeter (e.g., Mettler Toledo or TA Instruments).

  • Procedure:

    • Weigh 0.5–1.0 mg of ANPyO into an aluminum pan (crimped, pinhole lid).

    • Run dynamic scans at heating rates (

      
      ) of 5, 10, and 20 K/min under Nitrogen flow (50 mL/min).
      
    • Validation: The peak exotherm should shift to higher temperatures as

      
       increases.
      
    • Calculation: Use Kissinger’s method:

      
       to solve for 
      
      
      
      .
Protocol B: BAM Impact Sensitivity
  • Objective: Quantify safety handling limits.

  • Instrument: BAM Fallhammer.

  • Procedure:

    • Place 40 mm³ of sample between two steel cylinders in the guide ring.

    • Drop the weight (varying mass/height) to determine the

      
       (height for 50% probability of ignition).
      
    • Validation: Run a control sample of RDX (expect ~7.5 J). ANPyO should show no reaction at maximum drop energy (often > 40 J).

References

  • Synthesis & Characterization: Ritter, H., & Licht, H. H. (1993). Synthesis and properties of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). Propellants, Explosives, Pyrotechnics.

  • Detonation Physics: Nie, F., et al. (2012). Interfacial engineered RDX/TATB energetic co-particles for enhanced safety. Dalton Transactions.

  • Thermal Decomposition: Cheng, J., et al. (2015). Thermal decomposition mechanism of Co–ANPyO/CNTs nanocomposites. RSC Advances.

  • Propellant Applications: Sinditskii, V. P., et al. (2007). Combustion Mechanism of AN-based Propellants. EUCASS Proceedings.

  • Comparative Data: Lawrence Livermore National Laboratory (LLNL). Energetic Materials Center - Material Properties Database.

Disclaimer: This guide is for research purposes only. Handling of energetic materials requires strict adherence to local safety regulations and facility-specific SOPs.

Comparative Guide: Purity Verification of 2,6-Diamino-3,5-Dinitropyridine-1-Oxide (ANPyO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of insensitive high-energy density materials (HEDMs), 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) stands out due to its thermal stability and performance characteristics comparable to TATB.[1] However, verifying its purity presents a unique analytical challenge.

While Elemental Analysis (CHN/O) is often treated as the "gatekeeper" for bulk purity, relying on it in isolation for ANPyO is scientifically risky. This guide dissects the limitations of EA when applied to high-nitrogen heterocyclic N-oxides and establishes a multi-modal validation protocol. We demonstrate that while EA is excellent for confirming bulk stoichiometry and detecting unoxidized precursors (ANPy), it must be cross-referenced with HPLC and DSC to rule out solvation and isomeric impurities.

The Target Molecule: ANPyO[1][2]
  • Formula:

    
    
    
  • Molecular Weight: ~215.12 g/mol

  • Critical Impurities: 2,6-diamino-3,5-dinitropyridine (ANPy - the unoxidized precursor), inorganic nitrates, and hydration water.

Technical Deep Dive: The Elemental Analysis Protocol

As a Senior Scientist, I advise against standard "submit and forget" EA workflows for this compound. Nitrogen-rich heterocycles are notoriously difficult to combust completely, often yielding low nitrogen values due to char formation or incomplete reduction of nitrogen oxides (


).
Theoretical Baselines (Stoichiometry)

To validate your data, you must compare against these theoretical mass percentages. Note the significant shift in Nitrogen and Carbon between the target (ANPyO) and its precursor (ANPy).

ElementANPyO (Target)ANPy (Precursor Impurity)

(Discrimination Power)
Formula


-
Carbon 27.92% 30.16%2.24% (High)
Hydrogen 2.34%2.53%0.19% (Low)
Nitrogen 32.56% 35.17%2.61% (High)
Oxygen 37.18%32.14%5.04% (Very High*)

*Note: Oxygen is rarely measured directly in standard CHN analysis; it is calculated by difference, accumulating all errors into the Oxygen value.

Optimized Experimental Protocol for ANPyO

Objective: Minimize "Nitrogen slip" and ensure complete oxidation.

  • Sample Preparation (The Drying Step):

    • Why: ANPyO is polar and can form hydrates. Water (

      
      ) distorts the %C and %N values downwards.
      
    • Action: Vacuum dry samples at 80°C for 6 hours minimum. Verify constant weight.

  • Combustion Parameters (The "Flash" Combustion):

    • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube (or equivalent).

    • Oxidation Aid: Add Tungsten(VI) oxide (

      
      )  powder (~10 mg) to the tin capsule with the sample.
      
    • Reasoning:

      
       acts as a catalyst and oxygen donor, preventing the formation of refractory carbon nitrides (char) which causes low Carbon/Nitrogen readings.
      
  • Calibration Strategy:

    • Do not use simple Acetanilide alone. Use a high-nitrogen standard like Sulfanilamide (N=16.27%) or 2,4-Dinitrophenylhydrazine to bracket the high nitrogen content of ANPyO (~32%).

Comparative Analysis: EA vs. Alternatives

EA is necessary but insufficient. The following table objectively compares EA against HPLC and DSC, highlighting why a "Triangulation Approach" is required for pharmaceutical or military-grade purity.

Table 1: Performance Matrix of Purity Verification Methods
FeatureElemental Analysis (CHN) HPLC (UV-Vis) DSC (Thermal)
Primary Detection Bulk Elemental Ratio (Stoichiometry)Molecular Structure / PolarityPhase Transitions / Thermal Events
Sensitivity to ANPy High (Shift in %N > 2%)Very High (Distinct Retention Time)Moderate (Melting point depression)
Sensitivity to Water Low (Requires calculation)None (Solvent peak)High (Endotherm <100°C)
Isomer Detection Zero (Isomers have identical %CHN)High (Separates structural isomers)High (Distinct melting points)
Sample Size 1–3 mg< 1 mg2–5 mg
Throughput Fast (5-10 mins)Slow (20-40 mins/run)Slow (1 hr/run)
Blind Spots Inorganic salts (e.g.,

), Isomers
Non-chromophoric impurities (Salts)Amorphous impurities
Critical Insight: The "Isomer Trap"

ANPyO has potential isomers (e.g., N-oxide on the amine nitrogen vs. ring nitrogen). EA cannot distinguish these. If your synthesis yields a mixture of isomers, EA will report "100% Purity" while the material is actually a mixture. HPLC is mandatory here.

Visualized Workflows

The Logic of Purity Validation

This decision tree illustrates the sequence of analysis. Note that EA is the first gate, but not the final one.

PurityLogic Start Crude ANPyO Product Dry Vacuum Drying (Remove H2O/Solvent) Start->Dry EA Elemental Analysis (CHN + WO3 Catalyst) Dry->EA Check1 Matches Theoretical? (C: ~27.9%, N: ~32.6%) EA->Check1 Fail1 FAIL: Recrystallize (Check for Precursor ANPy) Check1->Fail1 Deviation > 0.4% Pass1 PASS: Bulk Stoichiometry OK Check1->Pass1 Deviation < 0.4% HPLC HPLC Analysis (Reverse Phase C18) Pass1->HPLC DSC DSC Analysis (Thermal Scan) Pass1->DSC Final VALIDATED PURITY (Ready for Application) HPLC->Final Single Peak >98% DSC->Final Sharp Exotherm ~365°C

Figure 1: The "Triangulation" Workflow. EA filters out bulk synthetic failures (incomplete oxidation), while HPLC and DSC ensure molecular specificity.

The Combustion Signal Pathway

Understanding why EA fails is crucial. This diagram shows the flow inside the analyzer and where errors occur for high-N compounds.

CombustionFlow Sample ANPyO Sample (High N-Content) Furnace Combustion Furnace (950°C + O2) Sample->Furnace Drop Gases Gas Mix: CO2, H2O, NOx, N2 Furnace->Gases Oxidation Char Error: Char Formation (Low C, Low N) Furnace->Char Insufficient O2/Temp Reduction Reduction Tube (Cu @ 600°C) Gases->Reduction Detector TCD Detector (Quantification) Reduction->Detector Pure N2, CO2, H2O IncompleteRed Error: NOx Leak (Drifting N values) Reduction->IncompleteRed Exhausted Cu

Figure 2: Critical Failure Points in EA. For ANPyO, "Char Formation" is the primary risk, mitigated by adding


 oxidant.

References

  • Synthesis and Characterization of ANPyO: Liu, J., et al. "Synthesis and properties of 2,6-diamino-3,5-dinitropyridine-1-oxide."[2][3] ResearchGate.[4]

  • EA Limitations & Methodology: "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note.

  • Comparative Purity Methods (General): "A Comparative Guide to Purity Validation: Elemental Analysis vs. Alternative Methods." BenchChem.[5]

  • High-Nitrogen Energetic Materials Analysis: "Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials." ACS Publications.

  • Thermal Analysis (DSC) of ANPyO: "Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials." Central European Journal of Energetic Materials.

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide: A Guide to Essential Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis and utilization of novel compounds are the lifeblood of drug discovery and development. Among these, nitrogen-rich heterocyclic molecules like 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide hold significant promise. However, their intricate structures, featuring a pyridine N-oxide core with both amino and dinitro functional groups, signal a need for a heightened level of caution. The presence of multiple nitro groups, in particular, flags this compound as potentially energetic, with toxicological properties that demand a rigorous and proactive approach to safety.

This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. It is designed for researchers, scientists, and drug development professionals, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a culture of intrinsic laboratory safety.

Understanding the Inherent Risks: A Triad of Hazards

The chemical architecture of this compound presents a trifecta of potential hazards that dictate our PPE strategy. A thorough risk assessment is the cornerstone of safe handling.

  • Explosive Potential: Aromatic nitro compounds are a well-documented class of energetic materials.[1][2] The presence of two nitro groups on the pyridine ring significantly increases the risk of detonation, which can be initiated by shock, friction, or heat. The N-oxide group can further contribute to the energetic properties of the molecule.

  • Toxicity: Dinitro-aromatic compounds are known to be toxic.[3][4][5] Absorption through the skin is a primary route of exposure, and these compounds can lead to systemic effects, including methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[3][4] Inhalation of dust particles and ingestion are also significant exposure routes.

  • Skin and Eye Irritation: As with many nitrogenous and aromatic compounds, direct contact is likely to cause irritation to the skin and serious damage to the eyes.

Given these risks, a conservative and multi-layered PPE approach is not just recommended; it is imperative.

The Last Line of Defense: A Comprehensive PPE Protocol

Engineering controls, such as fume hoods and glove boxes, are the primary methods for minimizing exposure. However, robust PPE is the critical final barrier between the researcher and the chemical.

Core PPE Ensemble
PPE ComponentSpecifications and Rationale
Gloves Double Gloving is Mandatory. Inner Glove: Thin, disposable nitrile gloves for dexterity.Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton®. These materials offer superior resistance to aromatic nitro compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. The outer glove should be changed immediately upon suspected contact.
Eye and Face Protection Full-face shield worn over chemical splash goggles. Goggles provide a seal around the eyes to protect against splashes and dust. The face shield offers an additional layer of protection for the entire face from splashes and potential energetic events.[6][7]
Body Protection Flame-resistant (FR) lab coat worn over a full-body chemical-resistant suit (e.g., Tychem®). The FR lab coat provides a primary barrier against splashes and thermal hazards. The underlying chemical-resistant suit is essential to prevent skin contact with this highly absorbable compound.[8][9] All clothing worn in the laboratory should be made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in the event of a fire.
Respiratory Protection A NIOSH-approved respirator with a combination of P100 particulate filters and organic vapor cartridges. Due to the risk of inhaling fine, toxic dust particles and potential vapors, a respirator is essential, especially when handling the solid material outside of a contained system.[2][4][6] A fit test is required for all users of tight-fitting respirators.
Footwear Closed-toe, chemical-resistant safety shoes. These protect against spills and falling objects.
Operational Plan: Step-by-Step PPE Procedures

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Chemical Suit: Step into the full-body chemical-resistant suit, ensuring a snug fit.

  • Outer Gloves: Don the chemical-resistant outer gloves, pulling the cuffs over the sleeves of the chemical suit.

  • Respirator: Perform a user seal check and don the respirator.

  • Goggles and Face Shield: Put on the chemical splash goggles, followed by the full-face shield.

  • FR Lab Coat: Don the flame-resistant lab coat, ensuring it is fully buttoned.

Doffing (Taking Off) PPE:

The doffing process is critical to prevent cross-contamination. It should be performed in a designated area.

  • Outer Gloves: Remove the outer gloves, turning them inside out as you pull them off. Dispose of them in a designated hazardous waste container.

  • FR Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Chemical Suit: Carefully unzip and roll the suit down and away from your body, turning it inside out as you remove it.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner nitrile gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Operation cluster_doffing Doffing Sequence (Contamination Control) cluster_disposal Disposal Assess_Risks Assess Risks: - Explosive Potential - Toxicity (Skin/Inhalation) - Irritation Select_PPE Select Appropriate PPE based on Risk Assessment Assess_Risks->Select_PPE Hand_Hygiene1 1. Hand Hygiene Select_PPE->Hand_Hygiene1 Inner_Gloves 2. Inner Nitrile Gloves Hand_Hygiene1->Inner_Gloves Chem_Suit 3. Chemical-Resistant Suit Inner_Gloves->Chem_Suit Outer_Gloves 4. Outer Chemical-Resistant Gloves Chem_Suit->Outer_Gloves Respirator 5. Respirator Outer_Gloves->Respirator Eye_Face_Protection 6. Goggles & Face Shield Respirator->Eye_Face_Protection FR_Coat 7. FR Lab Coat Eye_Face_Protection->FR_Coat Perform_Task Perform Chemical Handling in a Controlled Environment (e.g., Fume Hood) FR_Coat->Perform_Task Remove_Outer_Gloves 1. Remove Outer Gloves Perform_Task->Remove_Outer_Gloves Dispose_Chem Dispose of Chemical Waste according to Institutional and Regulatory Guidelines Perform_Task->Dispose_Chem Remove_FR_Coat 2. Remove FR Lab Coat Remove_Outer_Gloves->Remove_FR_Coat Remove_Eye_Face 3. Remove Face Shield & Goggles Remove_FR_Coat->Remove_Eye_Face Remove_Chem_Suit 4. Remove Chemical Suit Remove_Eye_Face->Remove_Chem_Suit Remove_Respirator 5. Remove Respirator Remove_Chem_Suit->Remove_Respirator Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Hand_Hygiene2 7. Final Hand Hygiene Remove_Inner_Gloves->Hand_Hygiene2 Dispose_PPE Dispose of all single-use PPE as Hazardous Waste Hand_Hygiene2->Dispose_PPE

PPE Selection and Use Workflow

Disposal Plan: A Critical Final Step

Improper disposal of both the chemical waste and contaminated PPE can lead to significant environmental contamination and pose a risk to others.

  • Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Due to its potential explosive nature, it should never be mixed with other waste streams unless a specific, validated quenching or deactivation procedure is in place. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols for energetic materials.[10]

  • Contaminated PPE: All disposable PPE, including gloves, the chemical suit, and any absorbent materials used for cleanup, must be considered hazardous waste and disposed of accordingly. Reusable items like the face shield and goggles should be decontaminated according to established laboratory procedures.

By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely work with this compound, unlocking its potential while ensuring the highest standards of laboratory safety.

References

  • CLEANCHEM LABORATORIES. (n.d.). MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. Retrieved from [Link]

  • US Cylinder Gas. (2025, April 2). Safety Data Sheet - Nitrous Oxide. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Carlos Erquizio, S.L. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]

  • CLEAPSS Science. (2022). Student safety sheets 53 Nitrogen oxides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). DINITROBENZENE (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

  • Haz-Map. (n.d.). Dinitrobenzene - Hazardous Agents. Retrieved from [Link]

  • Airgas. (2023, January 20). SAFETY DATA SHEET Nitric oxide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.